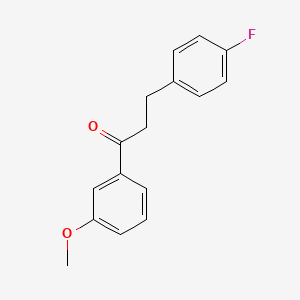

3-(4-Fluorophenyl)-3'-methoxypropiophenone

描述

The study of 3-(4-Fluorophenyl)-3'-methoxypropiophenone is situated at the intersection of several key areas of chemical research. Its propiophenone (B1677668) core, combined with specific fluorine and methoxy (B1213986) substitutions, provides a rich basis for investigation. While direct research on this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by analyzing its constituent parts and the well-established research trends surrounding them.

The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a versatile building block in organic synthesis. Propiophenone and its derivatives are valuable intermediates in the production of a wide range of organic compounds, including pharmaceuticals. For instance, the propiophenone moiety is found in the structure of some nervous system drugs, such as the antidepressant bupropion. manavchem.com The chemical reactivity of the carbonyl group and the adjacent alpha-carbon allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. wikipedia.org The utility of propiophenones extends to their use in the synthesis of certain alkaloids and as components in fragrance formulations. manavchem.com

The incorporation of fluorine and methoxy groups into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. ontosight.aiontosight.ai

Fluorine Substitution: The introduction of a fluorine atom can have profound effects on a molecule's properties. Due to its high electronegativity and small size, fluorine can alter the electronic nature of a molecule with minimal steric hindrance. This can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that position, thereby increasing the drug's half-life.

Increased Lipophilicity: In some contexts, fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

Modulation of Binding Affinity: The electronic effects of fluorine can influence how a molecule interacts with its biological target, potentially leading to increased potency and selectivity. ucd.ie

Methoxylation: The presence of a methoxy group (-OCH3) on an aromatic ring can also significantly impact a molecule's behavior. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring. In a medicinal chemistry context, it can:

Influence Receptor Binding: The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target.

Alter Metabolic Pathways: The methoxy group can be a site for metabolism (O-demethylation), which can lead to the formation of active or inactive metabolites.

The combination of a fluorine atom and a methoxy group in the structure of this compound suggests a molecule designed to have carefully tuned properties, making it a prime candidate for investigation as a pharmacologically active agent or a key intermediate.

While specific research on this compound is not prominent, the research on related substituted propiophenones provides a clear indication of potential research directions. Current research in this area is largely focused on the synthesis and biological evaluation of novel propiophenone derivatives for various therapeutic applications.

One major trajectory is the development of new anticancer agents . Studies on phenylpropiophenone derivatives have shown that these compounds can exhibit cytotoxic activity against various cancer cell lines. nih.gov Research in this area would involve synthesizing analogues of this compound and evaluating their efficacy in cancer models.

Another significant area of research is in neuropharmacology . Propiophenone derivatives have been investigated for their potential as anxiolytics, antidepressants, and neuroprotective agents. ontosight.aiontosight.aiontosight.ai The specific substitution pattern of this compound could modulate its interaction with neurotransmitter receptors or enzymes in the central nervous system.

Furthermore, the development of novel synthetic methodologies is a constant pursuit in organic chemistry. The synthesis of asymmetrically substituted propiophenones can be challenging, and research could be directed towards developing efficient and stereoselective methods for the synthesis of this compound and related compounds.

Based on the current understanding of propiophenone derivatives and the rationale for their substitution with fluorine and methoxy groups, a set of defined research objectives for a comprehensive scholarly inquiry into this compound can be proposed.

Table 1: Proposed Research Objectives for this compound

| Research Objective | Description |

|---|---|

| Synthesis and Characterization | To develop a high-yielding and scalable synthetic route to this compound and to fully characterize its chemical and physical properties. |

| Biological Screening | To conduct a broad in vitro screening of the compound against a panel of biological targets, including cancer cell lines, key enzymes, and receptors relevant to neurological disorders. |

| Structure-Activity Relationship (SAR) Studies | To synthesize a library of analogues of this compound with variations in the substitution pattern to establish clear structure-activity relationships. |

| Mechanistic Studies | To investigate the mechanism of action of this compound if significant biological activity is identified, including target identification and validation. |

| Exploration as a Synthetic Intermediate | To explore the utility of this compound as a building block for the synthesis of more complex and potentially bioactive molecules. |

These objectives provide a roadmap for a thorough investigation of this promising, yet underexplored, chemical entity. The findings from such research would contribute valuable knowledge to the fields of organic synthesis and medicinal chemistry.

Detailed Research Findings from Related Propiophenone Derivatives

While direct experimental data for this compound is scarce, the extensive research on analogous compounds provides a strong foundation for predicting its potential. For example, a study on a series of phenylpropiophenone derivatives demonstrated their potential as anticancer agents, with some compounds showing significant activity against cell lines such as HeLa and MCF-7. nih.gov In the field of neuropharmacology, derivatives like 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride have been shown to interact with neurotransmitter receptors, suggesting potential for development as anxiolytic or antidepressant drugs. ontosight.ai

The synthesis of related propiophenones has been well-documented. For instance, 3'-methoxypropiophenone (B1296965) can be synthesized from 3-methoxybenzonitrile (B145857) and ethylmagnesium bromide. A plausible synthetic route to this compound could involve a Friedel-Crafts acylation or a Grignard reaction with appropriate starting materials.

Table 2: Plausible Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C16H15FO2 |

| Molecular Weight | 258.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like DMSO and ethanol (B145695); sparingly soluble in water |

Note: These properties are estimations based on the structure and properties of similar compounds and have not been experimentally verified.

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZOWYHXSDIBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644566 | |

| Record name | 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-93-6 | |

| Record name | 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 3 4 Fluorophenyl 3 Methoxypropiophenone Analogues

Retrosynthetic Analysis and Key Precursors for 3-(4-Fluorophenyl)-3'-methoxypropiophenone

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. hilarispublisher.com The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comprinceton.edu

Strategic Disconnections and Fragment Identification

The structure of this compound offers several logical points for disconnection. The most apparent disconnection is at the carbonyl group, which is a common strategy for ketone synthesis. This leads to two primary synthetic approaches: one based on a nucleophilic addition or coupling to an acyl derivative, and another based on an electrophilic aromatic substitution.

A primary retrosynthetic disconnection of the bond between the carbonyl carbon and the 3-methoxyphenyl (B12655295) ring suggests a Friedel-Crafts acylation pathway. In this scenario, the 3-methoxyphenyl group acts as the nucleophile and a 3-(4-fluorophenyl)propionyl derivative serves as the electrophile.

Alternatively, disconnection of the bond between the carbonyl carbon and the benzylic carbon points towards a Grignard-type reaction. This approach would involve the reaction of a 3-methoxyphenyl organometallic reagent with a 3-(4-fluorophenyl)propionaldehyde or a related derivative.

A third disconnection strategy involves breaking the carbon-carbon bond between the alpha and beta carbons of the propiophenone (B1677668) chain. This could conceptually lead to a Michael addition-type reaction, although this is a less common approach for this specific target.

Based on these disconnections, the key synthons and their corresponding commercially available or readily synthesizable precursors can be identified:

| Synthon | Corresponding Reagent (Precursor) |

| 3-Methoxyphenyl anion | 3-Methoxybromobenzene or 3-Methoxyphenylmagnesium bromide |

| 3-(4-Fluorophenyl)propionyl cation | 3-(4-Fluorophenyl)propionyl chloride |

| 4-Fluorophenylmethyl cation | 4-Fluorobenzyl bromide |

| 3-Methoxybenzoyl anion | 3-Methoxybenzaldehyde |

Synthesis of Halogenated and Methoxylated Aromatic Building Blocks

The successful synthesis of this compound relies on the availability of key halogenated and methoxylated aromatic building blocks.

Synthesis of 4-Fluorophenyl Precursors:

4-Fluorobenzaldehyde (B137897): This can be synthesized from 4-fluorotoluene (B1294773) through oxidation with reagents such as potassium permanganate (B83412) or chromium trioxide.

4-Fluorobenzyl Bromide: This is typically prepared from 4-fluorotoluene via free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Synthesis of 3-Methoxyphenyl Precursors:

3-Methoxybromobenzene: This can be synthesized from 3-bromoanisole, which is commercially available. Alternatively, it can be prepared from 3-aminophenol (B1664112) by diazotization followed by a Sandmeyer reaction with cuprous bromide.

3-Methoxyacetophenone: This precursor can be obtained through the Friedel-Crafts acylation of anisole (B1667542) with acetyl chloride, which typically yields a mixture of ortho and para isomers. The meta isomer can be synthesized from 3-hydroxyacetophenone by Williamson ether synthesis using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.gov

Contemporary Approaches for Propiophenone Backbone Construction

The construction of the propiophenone backbone is a critical step in the synthesis of the target molecule. Several contemporary methods can be employed, each with its own advantages and limitations.

Grignard Reagent-Mediated Coupling Reactions

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The general formula for a Grignard reagent is RMgX, where R is an alkyl or aryl group and X is a halogen. libretexts.org

In the context of synthesizing this compound, a Grignard reaction could be employed by reacting 3-methoxyphenylmagnesium bromide with 3-(4-fluorophenyl)propionitrile. The Grignard reagent adds to the nitrile to form an imine intermediate, which is then hydrolyzed to yield the desired ketone. ncl.res.inacs.org

Reaction Scheme:

Formation of Grignard Reagent: 3-Methoxybromobenzene reacts with magnesium turnings in an ether solvent (like diethyl ether or THF) to form 3-methoxyphenylmagnesium bromide. acs.org

Reaction with Nitrile: The Grignard reagent is then added to a solution of 3-(4-fluorophenyl)propionitrile.

Hydrolysis: The resulting intermediate is hydrolyzed with an aqueous acid to afford this compound.

| Reactant 1 | Reactant 2 | Product | Key Features |

| 3-Methoxyphenylmagnesium bromide | 3-(4-Fluorophenyl)propionitrile | This compound | Versatile, good yields, requires anhydrous conditions |

Friedel-Crafts Acylation and Related Methodologies

Friedel-Crafts acylation is a classic method for the synthesis of aromatic ketones. alfa-chemistry.com The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.comgoogle.com

To synthesize this compound via this method, anisole (methoxybenzene) can be acylated with 3-(4-fluorophenyl)propionyl chloride. The methoxy (B1213986) group is an ortho-, para-director, so this reaction would primarily yield the 4-methoxy and 2-methoxy isomers. To obtain the desired 3-methoxy isomer, one would need to start with a substrate that directs acylation to the meta position or employ a multi-step sequence.

A more direct Friedel-Crafts approach would involve the acylation of a suitably protected 1,3-disubstituted benzene (B151609) derivative. For instance, reacting 1-bromo-3-methoxybenzene with 3-(4-fluorophenyl)propionyl chloride under Friedel-Crafts conditions could potentially yield the desired product, although regioselectivity could be an issue.

| Aromatic Substrate | Acylating Agent | Catalyst | Potential Product(s) |

| Anisole | 3-(4-Fluorophenyl)propionyl chloride | AlCl₃ | Mixture of ortho and para isomers |

| 1-Bromo-3-methoxybenzene | 3-(4-Fluorophenyl)propionyl chloride | AlCl₃ | Potential for desired meta isomer and others |

Advanced Catalytic Transformations for Carbon-Carbon Bond Formation

Modern organic synthesis has seen the emergence of powerful catalytic methods for carbon-carbon bond formation that offer advantages in terms of efficiency, selectivity, and functional group tolerance. organic-chemistry.orgnumberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions:

Reactions such as the Suzuki, Stille, and Heck couplings are mainstays of modern synthesis. A plausible Suzuki coupling approach to an analogue of the target molecule could involve the reaction of a 3-methoxyphenylboronic acid with a 1-(4-fluorophenyl)prop-2-en-1-one (B1338396) derivative, followed by reduction of the double bond.

C-H Activation:

Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. numberanalytics.com A hypothetical C-H activation approach could involve the palladium-catalyzed coupling of 3-methoxybenzene with a 1-(4-fluorophenyl)propenone derivative. This would directly form a carbon-carbon bond at the desired position, though achieving the required regioselectivity would be a significant challenge.

These advanced catalytic methods, while potentially more complex to develop, offer the promise of more efficient and environmentally benign synthetic routes to this compound and its analogues. mdpi.com

Stereoselective and Regioselective Synthesis of this compound Derivatives

Achieving stereoselectivity and regioselectivity is paramount in the synthesis of pharmacologically relevant molecules. These principles govern the spatial orientation of atoms and the specific location of chemical transformations on a molecule, respectively. For derivatives of this compound, controlling these aspects is crucial for developing analogues with desired properties.

Asymmetric catalysis is a powerful tool for producing enantiomerically enriched compounds. Chiral catalysts, often complex organic molecules or metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. In the context of propiophenone derivatives, a key transformation is the asymmetric reduction of the ketone or the asymmetric addition of a nucleophile to the carbonyl group, which can establish a chiral center.

For instance, chiral catalysts derived from natural sources, such as cinchona alkaloids, or synthetic catalysts like densely substituted prolines, can be employed in aldol (B89426) or other addition reactions. researchgate.netnih.gov These catalysts can facilitate the formation of a new stereocenter with high enantiomeric excess (ee). The choice of catalyst, solvent, and reaction conditions is critical for achieving optimal stereoselectivity.

Table 1: Illustrative Examples of Chiral Catalyst Performance in Asymmetric Reactions on Propiophenone Scaffolds Note: This data is illustrative, based on typical results for similar ketone substrates.

| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (L)-Proline Derivative | Aldol Reaction | 3'-methoxypropiophenone (B1296965) | 85 | 92 (R) |

| Chiral Ferrocene Ligand/Metal Complex | Hydrosilylation | 3'-methoxypropiophenone | 91 | 95 (S) |

| Cinchona Alkaloid Derivative | Michael Addition | Propiophenone Analogue | 78 | 88 (S) |

| Kumar's 6'-(4-biphenyl)-β-iso-cinchonine | [4+2] Cyclization | Aroylcoumarin | 97 | 90 |

Directed ortho-metalation (DoM) is a highly effective strategy for achieving regioselectivity in the functionalization of aromatic rings. wikipedia.orgsemanticscholar.org This method utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), facilitating the deprotonation of the adjacent ortho position. baranlab.orguwindsor.ca This creates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org

In the case of this compound, the methoxy group (-OMe) on the phenyl ring serves as a moderate DMG. organic-chemistry.org By treating the molecule with a strong lithium base, the proton ortho to the methoxy group can be selectively removed. The resulting lithiated species can be quenched with an electrophile to yield a 2'-substituted derivative. This strategy avoids the formation of isomeric mixtures often seen in classical electrophilic aromatic substitution reactions. semanticscholar.org

Table 2: Potential 2'-Substituted Derivatives via Directed Ortho-Metalation

| Directing Group | Electrophile | Resulting 2'-Substituent | Potential Derivative |

|---|---|---|---|

| -OCH₃ | (CH₃)₂SO₄ | -CH₃ | 2'-Methyl-3'-methoxy-propiophenone analogue |

| -OCH₃ | I₂ | -I | 2'-Iodo-3'-methoxy-propiophenone analogue |

| -OCH₃ | CO₂ then H₃O⁺ | -COOH | 2'-Carboxy-3'-methoxy-propiophenone analogue |

| -OCH₃ | DMF | -CHO | 2'-Formyl-3'-methoxy-propiophenone analogue |

The Mannich reaction is a classic three-component condensation that forms β-amino carbonyl compounds, known as Mannich bases. oarjbp.com The reaction involves a compound with an active hydrogen (like the α-proton of a ketone), a non-enolizable aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.commdpi.com This reaction is a powerful tool for introducing an aminomethyl group into the structure, which is a common feature in many biologically active compounds.

For a propiophenone analogue, the Mannich reaction typically occurs at the α-carbon of the ketone. The reaction of this compound with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine (B145610) or piperidine) in the presence of an acid catalyst would yield a new β-amino ketone derivative. mdpi.com These derivatives can serve as valuable intermediates for further synthetic transformations. Asymmetric versions of the Mannich reaction, using chiral catalysts, can also be employed to control the stereochemistry of the newly formed C-C bond. beilstein-journals.orgbuchler-gmbh.com

Table 3: Examples of Mannich Bases from Propiophenone Analogues

| Ketone Substrate | Amine | Aldehyde | Product Type |

|---|---|---|---|

| Propiophenone | Dimethylamine HCl | Paraformaldehyde | β-(Dimethylamino)propiophenone |

| 3'-methoxypropiophenone | Piperidine | Formaldehyde | 3-(Piperidin-1-yl)-1-(3-methoxyphenyl)propan-1-one |

| 4'-Fluoropropiophenone | Morpholine | Formaldehyde | 1-(4-Fluorophenyl)-3-morpholinopropan-1-one |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of complex molecules is crucial for environmental sustainability.

Solvents are a major contributor to the environmental impact of chemical processes. Traditional syntheses often use large volumes of volatile and potentially toxic organic solvents like dichloromethane (B109758) or chloroform. google.comchemicalbook.com Green chemistry encourages the use of safer, more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids. nih.govgoogleapis.com When possible, performing reactions in solvent-free conditions is the ideal approach.

In the synthesis of propiophenone derivatives, exploring greener solvent alternatives is a key consideration. For example, some Grignard-type reactions for synthesizing 3-methoxypropiophenone utilize tetrahydrofuran (B95107) (THF), which can be recycled. google.com Other processes might use alcohols like ethanol or methanol (B129727), which are preferable to halogenated hydrocarbons. googleapis.com Minimizing the total volume of solvent used through process optimization and using more concentrated reaction mixtures also aligns with green chemistry principles.

Table 4: Comparison of Common Solvents in Organic Synthesis

| Solvent | Classification | Key Hazards | Environmental Notes |

|---|---|---|---|

| Dichloromethane | Halogenated | Suspected carcinogen, volatile | Persistent, ozone-depleting potential |

| Tetrahydrofuran (THF) | Ether | Peroxide-forming, flammable | Recyclable, moderate environmental impact |

| Ethanol | Alcohol | Flammable | Biodegradable, produced from renewable resources |

| Water | Aqueous | Non-toxic, non-flammable | Most environmentally benign solvent |

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A reaction with high atom economy minimizes the generation of byproducts and waste. jocpr.com

Formula for Atom Economy: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic routes should be designed to maximize atom economy. Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com In contrast, substitution or elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.

For example, the traditional Friedel-Crafts acylation to produce propiophenone involves a stoichiometric amount of a Lewis acid catalyst (like AlCl₃) that becomes waste. wikipedia.orgresearchgate.net A catalytic approach or a rearrangement reaction would be a greener alternative with higher atom economy. jocpr.com Evaluating and optimizing the atom economy of each step in the synthesis of this compound is essential for developing a truly efficient and sustainable process. chemrxiv.org

Table 5: Illustrative Atom Economy for Propiophenone Synthesis Methods

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Friedel-Crafts Acylation | C₆H₆ + C₃H₅OCl → C₉H₁₀O + HCl | HCl, AlCl₃ waste | ~58% (excluding catalyst waste) |

| Grignard Reaction | C₆H₅MgBr + C₃H₅O₂H → C₉H₁₀O + Mg(OH)Br | Mg(OH)Br | ~65% |

| Ketonization of Carboxylic Acids | C₆H₅CO₂H + C₂H₅CO₂H → C₉H₁₀O + CO₂ + H₂O | CO₂, H₂O | ~68% wikipedia.org |

Sustainable Catalysis Development

The development of sustainable catalytic methodologies is a cornerstone of modern green chemistry, aiming to reduce the environmental footprint of chemical synthesis through the use of renewable resources, milder reaction conditions, and catalysts based on earth-abundant elements. For the synthesis of analogues of this compound, a compound of interest in pharmaceutical and materials science, these strategies offer pathways to increased efficiency, selectivity, and environmental compatibility. Key areas of progress include biocatalysis, photocatalysis, and the use of earth-abundant metal catalysts for critical bond-forming reactions.

Biocatalysis

Biocatalytic methods employ enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild, aqueous conditions. A significant application in the synthesis of propiophenone analogues is the asymmetric reduction of the ketone moiety to produce enantiomerically pure chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing. researchgate.net Research has demonstrated the effectiveness of marine-derived microorganisms for this purpose. For instance, whole-cell biocatalysts can offer a minimally polluting route to optically active alcohols. researchgate.net

Studies have successfully utilized marine fungi and soil bacteria to reduce various aromatic ketones to their corresponding alcohols with excellent yields and enantioselectivity. researchgate.net These processes benefit from the unique properties of enzymes that have evolved to operate in diverse and extreme environments, granting them excellent stability and activity. researchgate.net The use of whole-cell systems, particularly growing cells, is advantageous as it combines catalyst preparation and biotransformation into a single step. researchgate.net

Interactive Data Table: Biocatalytic Reduction of Aromatic Ketones Below is a summary of representative findings in the biocatalytic reduction of ketones, a key step for producing chiral alcohol analogues.

| Biocatalyst System | Substrate Type | Transformation | Reported Efficacy |

| Rhodotorula mucilaginosa (Marine Fungus) | 1-Phenylpropan-1-one Derivatives | Asymmetric Reduction | Up to 99% yield and 99% enantiomeric excess (ee). researchgate.net |

| Bacillus cereus TQ-2 (Soil Bacterium) | Aromatic Ketones | Asymmetric Reduction | High activity and excellent enantioselectivity. researchgate.net |

Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging new chemical bonds, including the introduction of fluorine-containing functional groups. mdpi.comresearchgate.net This methodology uses light as a clean, renewable energy source to drive chemical reactions at ambient temperatures, often enabling unique transformations through radical-based pathways. nih.govthieme-connect.de For the synthesis of this compound analogues, photocatalysis provides innovative routes for the late-stage functionalization of aromatic rings, allowing for the direct installation of fluorine or fluoroalkyl moieties. mdpi.comthieme-connect.de

This approach is particularly valuable for creating a diverse library of fluorinated analogues for structure-activity relationship studies. mdpi.com Researchers have developed numerous protocols using both transition-metal photocatalysts (e.g., based on Iridium or Ruthenium) and organic dyes to catalyze the fluorination, trifluoromethylation, and fluoroalkoxylation of arenes and heteroarenes. mdpi.comresearchgate.net These methods often exhibit high functional group tolerance and can streamline synthetic workflows, contributing to more efficient and sustainable molecular design. nih.gov

Interactive Data Table: Examples of Photocatalytic Fluorination of Arenes The table below highlights different strategies for introducing fluorine-containing groups into aromatic systems using visible light.

| Catalytic System | Reaction Type | Fluorinating Agent Example | Key Advantage |

| Ru-based Photocatalyst | Trifluoromethylation | CF3SO2Cl | Direct C-H functionalization of arenes. researchgate.net |

| Organic Dye (e.g., Methylene (B1212753) Blue) | Trifluoromethylation | CF3SO2Na with Phenyliodine(III) Diacetate | Avoids costly transition metals. mdpi.com |

| Ir-based Photocatalyst | Trifluoroacetylation | Trifluoroacetic Anhydride (TFAA) | High chemo- and regioselectivity. nih.gov |

Earth-Abundant Metal Catalysis

A major focus of sustainable synthesis is the replacement of scarce and costly precious metal catalysts, such as palladium, with catalysts based on earth-abundant metals like iron, nickel, copper, and cobalt. mdpi.comnih.gov These metals are capable of catalyzing a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Kumada-Corriu couplings, which are fundamental for constructing the carbon-carbon bonds that form the backbone of propiophenone analogues. mdpi.com The development of pincer complexes and other advanced ligand systems has been instrumental in unlocking the catalytic potential of these first-row transition metals, in some cases achieving reactivity comparable to their precious metal counterparts. mdpi.com

Interactive Data Table: Comparison of Catalysts for Cross-Coupling Reactions This table provides a comparative overview of precious metals versus earth-abundant metals for key C-C bond-forming reactions.

| Feature | Precious Metal Catalysis (e.g., Palladium) | Earth-Abundant Metal Catalysis (e.g., Nickel, Iron, Copper) |

| Metal Source | Low natural abundance, high cost. | High natural abundance, lower cost. mdpi.comnih.gov |

| Primary Application | Suzuki-Miyaura, Heck, Sonogashira couplings. | Suzuki-Miyaura, Kumada-Corriu, C-N couplings. mdpi.com |

| Sustainability Concern | Scarcity, cost, and mining impact. nih.gov | Toxicity and the need for a full life-cycle assessment. rsc.orgchemrxiv.org |

| Research Focus | Lowering catalyst loading, improving turnover numbers. | Improving stability, reactivity, and substrate scope. mdpi.com |

Sophisticated Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 3 4 Fluorophenyl 3 Methoxypropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-resolution NMR spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum, often proton-decoupled, shows the number of unique carbon environments.

For 3-(4-Fluorophenyl)-3'-methoxypropiophenone, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the methoxy (B1213986) group, the aliphatic ethylene (B1197577) bridge, and the two separate aromatic rings. The methoxy protons are expected to appear as a sharp singlet, while the adjacent methylene (B1212753) groups (-CH₂-CH₂-) would present as two triplets due to mutual coupling. The aromatic protons on the 1,3-substituted (3'-methoxy) ring and the 1,4-substituted (4-fluoro) ring would display more complex splitting patterns.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the methoxy carbon, the two aliphatic carbons, and the distinct aromatic carbons. The carbon directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a key identifying feature.

Predicted ¹H and ¹³C NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (3'-methoxy) | ~7.5-7.6 | m | 2H |

| Ar-H (3'-methoxy) | ~7.3-7.4 | t | 1H |

| Ar-H (3'-methoxy) | ~7.1-7.2 | m | 1H |

| Ar-H (4-fluoro) | ~7.1-7.2 | dd | 2H |

| Ar-H (4-fluoro) | ~6.9-7.0 | t | 2H |

| -OCH₃ | ~3.85 | s | 3H |

| -C(=O)-CH₂- | ~3.25 | t | 2H |

| -CH₂-Ar | ~3.05 | t | 2H |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~198.5 |

| Ar-C (C-F) | ~161.5 (d, ¹JCF ≈ 245 Hz) |

| Ar-C (C-OCH₃) | ~159.8 |

| Ar-C | ~138.4 |

| Ar-C | ~137.1 |

| Ar-CH | ~129.8 (d, ³JCF ≈ 8 Hz) |

| Ar-CH | ~129.5 |

| Ar-CH | ~120.8 |

| Ar-CH | ~114.2 |

| Ar-CH | ~115.2 (d, ²JCF ≈ 21 Hz) |

| -OCH₃ | ~55.4 |

| -C(=O)-CH₂- | ~39.8 |

| -CH₂-Ar | ~29.9 |

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally valuable and highly specific technique for structural confirmation. nih.govwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive. wikipedia.org The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum in the typical range for an aryl fluoride. This signal would likely appear as a triplet of triplets due to coupling with the two ortho protons and two meta protons on its ring, providing definitive evidence for the 1,4-substitution pattern of the fluorophenyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. princeton.eduyoutube.comslideshare.netmnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. princeton.edusdsu.edu For the target molecule, key COSY correlations would be observed between the protons of the two adjacent methylene groups in the propane (B168953) chain (-CH₂-CH₂-). It would also show correlations between adjacent protons on both the 3'-methoxyphenyl and 4-fluorophenyl rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edusdsu.edu HSQC would definitively link the proton signals of the methoxy group, the two methylene groups, and each aromatic CH to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). princeton.edusdsu.edu Key HMBC correlations would establish the connectivity of the entire structure. For example, protons of the methylene group adjacent to the carbonyl would show a correlation to the carbonyl carbon. Protons from both methylene groups would show correlations to carbons in the adjacent aromatic rings, and the methoxy protons would correlate to the C3' carbon of the methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for confirming conformation and the relative positioning of substituents. A key NOESY correlation would be expected between the methoxy protons and the proton at the C2' position on the methoxyphenyl ring, confirming their spatial proximity.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. infinitalab.commeasurlabs.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). numberanalytics.comnih.govacs.org This high accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. infinitalab.comnih.gov For this compound, the molecular formula is C₁₆H₁₅FO₂. HRMS analysis would be used to confirm the exact mass of its molecular ion.

Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M]⁺ |

|---|---|

| C₁₆H₁₅FO₂ | 258.1056 |

An experimental HRMS result matching this calculated value would provide high-confidence confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgunt.edu This process provides detailed structural information by revealing how the molecule breaks apart. acs.orgnih.gov The fragmentation pattern serves as a molecular fingerprint that helps to confirm the arrangement of atoms and functional groups.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic cleavages, primarily around the ketone functional group.

Predicted MS/MS Fragmentation Pattern for this compound

| Predicted m/z | Proposed Fragment Structure / Loss |

|---|---|

| 135.04 | [CH₃OC₆H₄CO]⁺ (m-methoxybenzoyl cation) |

| 123.06 | [FC₆H₄CH₂CH₂]⁺ (3-(4-fluorophenyl)ethyl cation) |

| 109.04 | [FC₆H₄CH₂]⁺ (4-fluorobenzyl cation) |

The observation of the m-methoxybenzoyl cation (m/z 135) and fragments related to the 4-fluorophenylpropyl moiety (such as the 4-fluorobenzyl cation at m/z 109) would strongly support the proposed connectivity of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. numberanalytics.com The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, bonds will absorb energy at frequencies corresponding to their natural vibrational modes, leading to a unique spectral fingerprint. bartleby.com

For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong, sharp absorption band associated with the carbonyl (C=O) group of the ketone. Due to conjugation with the 3-methoxyphenyl (B12655295) ring, this stretching vibration is expected to appear in the range of 1685–1666 cm⁻¹. orgchemboulder.com

Other significant vibrations include those from the aromatic rings, the carbon-fluorine bond, and the ether linkage. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the carbon-carbon stretching within the rings produces a series of peaks in the 1600–1450 cm⁻¹ region. vscht.cz The C-F bond of the fluorophenyl group gives rise to a strong absorption band typically found in the wide range of 1360-1000 cm⁻¹. irphouse.com Specifically for fluorobenzene, this stretch is often observed around 1290-1330 cm⁻¹. uwosh.edu The asymmetrical and symmetrical C-O-C stretching of the methoxy (ether) group are expected to produce two distinct peaks, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. bartleby.compearson.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100–3000 | Medium |

| C-H Stretch | Aliphatic (CH₂) | 2960–2850 | Medium |

| C=O Stretch | Aromatic Ketone | 1685–1666 | Strong |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium-Weak |

| C-F Stretch | Aryl Fluoride | 1330–1290 | Strong |

| C-O-C Stretch | Aryl-Alkyl Ether | 1275–1200 (asymmetric) | Strong |

Note: The predicted values are based on established frequency ranges for the constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. wikipedia.org The parts of a molecule that absorb this energy are known as chromophores. In this compound, the primary chromophores are the fluorophenyl group and, more significantly, the methoxy-substituted benzoyl system.

The absorption of UV light excites electrons from lower-energy orbitals (ground state) to higher-energy orbitals (excited state). The key electronic transitions for this molecule are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. bartleby.com

The π → π* transitions, which are typically high-intensity, arise from the conjugated π-electron systems of the aromatic rings and the carbonyl group. libretexts.org The n → π* transition, which is of lower intensity, involves the excitation of a non-bonding electron from the lone pair on the carbonyl oxygen to an antibonding π* orbital. libretexts.orgufg.br For aromatic ketones like acetophenone, these transitions result in distinct absorption bands. science-softcon.de The presence of the methoxy and fluoro substituents will influence the exact wavelength of maximum absorbance (λmax) through their electronic effects on the aromatic systems.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~240-260 nm | π → π* | Benzoyl and Fluorophenyl systems |

| ~270-290 nm | π → π* | Benzoyl system |

Note: Predicted λmax values are estimations based on data for structurally similar aromatic ketones. cdnsciencepub.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to determine the purity of synthesized compounds. auroraprosci.com For a relatively non-polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, commonly acetonitrile (B52724) or methanol (B129727) and water. researchgate.net The components of the sample are separated based on their differential partitioning between the two phases. Purity is assessed by chromatographically separating the main compound from any impurities, with the area of the primary peak relative to the total area of all peaks providing a quantitative measure of purity.

Table 3: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λmax determined from UV-Vis analysis (e.g., 254 nm) |

| Column Temperature | 30°C |

Chiral HPLC for Enantiomeric Excess Determination

The structure of this compound contains a chiral center at the carbon atom bonded to the fluorophenyl group. This means the compound can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. chiralpedia.com Polysaccharide-based columns are commonly used for this purpose. nih.gov This technique is crucial for determining the enantiomeric excess (e.e.) or optical purity of a sample, which is of paramount importance in the pharmaceutical industry where different enantiomers can have vastly different biological activities. The elution order of the enantiomers can sometimes be influenced by the mobile phase composition and temperature. nih.gov

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |

| Mobile Phase | Normal-phase (e.g., n-Hexane / 2-Propanol mixture) |

| Flow Rate | 0.5–1.0 mL/min |

| Detection | UV (e.g., 254 nm) |

Preparative HPLC for Purification

While analytical HPLC is used for analysis of small quantities, preparative HPLC is used to purify larger amounts of a compound for further use. teledynelabs.comijcpa.in The fundamental principle is the same, but preparative HPLC employs larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the target compound. warwick.ac.uk This technique is essential for obtaining pure standards for research, purifying intermediates in a synthesis workflow, or isolating valuable final products. pharmaceutical-technology.compharmagxp.com After separation, the fractions containing the purified compound are collected for subsequent solvent removal.

Table 5: Comparative Parameters of Analytical vs. Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Qualitative & Quantitative Analysis | Isolation & Purification |

| Column Internal Diameter | 2.1–4.6 mm | >10 mm |

| Flow Rate | 0.2–2.0 mL/min | 10–150 mL/min or higher |

| Sample Loading | Micrograms (µg) to low Milligrams (mg) | Milligrams (mg) to Grams (g) or Kilograms (kg) |

| Particle Size | 3–5 µm | 5–10 µm or larger |

| Outcome | Data (Chromatogram) | Purified Compound (Collected Fractions) |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Verification

The unambiguous structural elucidation of an organic molecule requires the integration of data from multiple analytical techniques. numberanalytics.comnumberanalytics.com While each method provides a piece of the puzzle, their combined interpretation builds a comprehensive and confident structural assignment. youtube.comnih.gov

For this compound, IR spectroscopy confirms the presence of essential functional groups like the aromatic ketone, ether linkage, and carbon-fluorine bond. UV-Vis spectroscopy verifies the electronic structure of the chromophores, particularly the conjugated benzoyl system. HPLC provides critical information on the sample's purity, and chiral HPLC confirms its enantiomeric composition. This integrated approach, often complemented by mass spectrometry (for molecular weight) and NMR spectroscopy (for the specific carbon-hydrogen framework), forms the cornerstone of modern chemical analysis, ensuring the identity, purity, and structure of the target compound are verified with the highest degree of certainty. rjpn.org

No Specific Research Found for "this compound"

Following a comprehensive search for computational and theoretical chemistry investigations on the chemical compound "this compound," it has been determined that there is a lack of specific published research available that directly corresponds to the detailed outline requested.

The search for scholarly articles and scientific databases did not yield studies focusing on the quantum chemical calculations, molecular dynamics simulations, or reaction mechanism elucidations for this particular molecule. The available literature primarily features research on structurally related but distinct compounds, such as chalcone (B49325) derivatives which possess an unsaturated bond (a carbon-carbon double bond) in the propane chain. The requested compound, a propiophenone (B1677668), is a saturated ketone, and this structural difference significantly impacts its chemical and physical properties.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline focusing solely on "this compound." Generating content based on related but different molecules would not meet the specific constraints of the request and could lead to scientifically inaccurate information.

This lack of specific research could indicate that "this compound" may be a novel compound, a synthetic intermediate that has not been the subject of detailed computational study, or a compound that has not been a focus of academic or industrial research to date.

To fulfill a request of this nature, published scientific studies containing the specific data for each section of the outline would be required. Without such source material, any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Chemistry Investigations of 3 4 Fluorophenyl 3 Methoxypropiophenone

Reaction Mechanism Elucidation via Computational Pathways

Solvent Effects on Reaction Energetics

A detailed search of scientific literature and chemical databases did not yield any studies specifically investigating the solvent effects on the reaction energetics of 3-(4-Fluorophenyl)-3'-methoxypropiophenone. While the general principles of how solvents can influence chemical reactions by stabilizing reactants, products, or transition states are well-documented in chemistry, wikipedia.orgresearchgate.net no computational data, such as tables of activation energies or reaction enthalpies in various solvents, have been published for this specific compound.

Structure-Activity Relationship (SAR) and Design Principles Through In Silico Approaches

There are no dedicated Structure-Activity Relationship (SAR) studies for this compound available in the scientific literature.

No ligand-target docking studies featuring this compound have been published. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Without a specified biological target and in the absence of published research, no data on hypothetical binding interactions, such as binding energies or interacting amino acid residues, can be provided.

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for a series of analogues of this compound. QSAR studies involve creating a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov Although QSAR is a common computational technique, it has not been applied to this specific molecule in any available research.

Mechanistic Studies of Biological Interactions for 3 4 Fluorophenyl 3 Methoxypropiophenone As a Chemical Probe

Investigation of Modulatory Effects on Cellular Processes and Pathways (Non-Clinical)

Influence on Cell-Based Assays Related to Target Function

To validate the biological activity of a chemical probe like 3-(4-Fluorophenyl)-3'-methoxypropiophenone within a physiological context, a variety of cell-based assays are employed. sigmaaldrich.comnuvisan.com These assays are critical for moving beyond simple biochemical interactions with purified proteins and understanding how a compound behaves in the complex environment of a living cell. sigmaaldrich.com For probes targeting specific enzymes, such as protein kinases, several specialized assays can reveal the compound's influence on the target's function and downstream signaling pathways. creative-biogene.comcreative-biolabs.com

Common cell-based assay formats used to characterize kinase inhibitor probes include:

Target Engagement Assays: These assays confirm that the compound physically binds to its intended target inside the cell. luceome.com Techniques like the NanoBRET™ Target Engagement Assay measure the displacement of a fluorescent tracer from a luciferase-tagged kinase, providing a quantitative measure of compound binding affinity and residence time in a live-cell format. reactionbiology.comnih.gov

Cellular Phosphorylation Assays: These functional assays measure the direct downstream effect of target inhibition. reactionbiology.com By using phospho-site-specific antibodies, researchers can quantify the phosphorylation level of a known kinase substrate. creative-biolabs.com A potent and selective inhibitor would be expected to reduce the phosphorylation of the target's substrate in a dose-dependent manner. acs.org

Cell Proliferation/Viability Assays: For targets involved in cell growth and survival, such as oncogenic kinases, proliferation assays are essential. reactionbiology.com The BaF3 cell proliferation assay, for example, uses a cell line whose survival is dependent on the activity of an expressed oncogenic kinase. Inhibition of this kinase by an effective compound leads to cell death, providing a robust readout of cellular potency. reactionbiology.com

The data generated from these assays allow for a comprehensive understanding of a probe's cellular efficacy, potency, and mechanism of action. Comparing results across different assay formats can also highlight factors like cell permeability and susceptibility to efflux pumps. luceome.com

Below is an example data table illustrating the type of results obtained from cell-based assays for a hypothetical chemical probe targeting a specific kinase.

| Assay Type | Endpoint Measured | Result (IC50 / Kd) | Cell Line |

|---|---|---|---|

| NanoBRET™ Target Engagement | Intracellular Target Binding (Kd) | 55 nM | HEK293 |

| Cellular Phosphorylation Assay | Substrate Phosphorylation (IC50) | 120 nM | HeLa |

| BaF3 Proliferation Assay | Cell Viability (IC50) | 250 nM | BaF3-TargetKinase |

Structure-Activity Relationship (SAR) at a Molecular Level

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Structure-activity relationship (SAR) studies are crucial for deciphering how modifications to the molecular scaffold affect its interaction with a biological target. nih.govnih.gov

Positional Isomer Effects on Molecular Recognition

The placement of substituents on the aromatic rings is a critical determinant of molecular recognition. For this compound, the methoxy (B1213986) group is located at the meta position (3') of one phenyl ring. Shifting this group to the ortho (2') or para (4') position would create positional isomers with potentially distinct biological profiles. researchgate.net

The position of the methoxy group influences the molecule's electronic distribution and steric profile. doi.org

An ortho-methoxy group can introduce steric hindrance that may either prevent or promote a specific binding conformation. It can also engage in intramolecular hydrogen bonding with the propiophenone (B1677668) chain, altering its flexibility.

A para-methoxy group, being electronically donating through resonance, can significantly alter the charge distribution of the phenyl ring, which may affect electrostatic or π-π stacking interactions within a protein's binding pocket. researchgate.net

The existing meta-methoxy group exerts a primarily inductive electron-withdrawing effect, leading to a different electronic and conformational profile compared to its isomers. nih.gov

These differences can lead to significant variations in binding affinity and selectivity for a target protein. SAR studies often synthesize and test all three positional isomers to identify the optimal substitution pattern for potency and other desired properties. nih.govnih.gov

The following table illustrates a hypothetical SAR study comparing the inhibitory activity of positional isomers of the methoxy group.

| Compound | Methoxy Position | Target Inhibition (IC50) |

|---|---|---|

| Isomer 1 | 2'-Methoxy (ortho) | 500 nM |

| Isomer 2 (Parent) | 3'-Methoxy (meta) | 120 nM |

| Isomer 3 | 4'-Methoxy (para) | 875 nM |

Role of Fluorine and Methoxy Substituents in Molecular Interactions

The fluorine and methoxy groups are frequently used in medicinal chemistry to fine-tune a molecule's properties. tandfonline.comnih.gov

Fluorine: The substitution of a hydrogen atom with fluorine on the phenyl ring at the 4-position has profound effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the compound's half-life. tandfonline.comresearchgate.net

Binding Affinity: Fluorine is highly electronegative and can alter the acidity of nearby protons or engage in favorable electrostatic and dipolar interactions with polar residues in a binding site. nih.govnih.gov For example, the fluorine atom can interact with the carbonyl carbon of a protein's peptide backbone. encyclopedia.pub

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell uptake. nih.govbenthamscience.com However, this effect is context-dependent. chemrxiv.org

Methoxy Group: The methoxy group (–OCH₃) also plays a multifaceted role:

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donors (e.g., amide protons or hydroxyl groups of amino acid residues like serine or threonine) in a target's active site. researchgate.net

Electronic Effects: As a substituent on the phenyl ring, it acts as a strong electron-donating group through resonance, influencing the aromatic ring's ability to participate in π-stacking or cation-π interactions. researchgate.netscielo.br

Conformation and Solubility: The methoxy group can influence the preferred conformation of the molecule and can slightly improve aqueous solubility compared to a more nonpolar alkyl group. nih.govmdpi.com However, it can also be a site of metabolic liability through O-demethylation. researchgate.net

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic and conformational profile for this compound, defining its potential for selective and potent biological activity. researchgate.net

Material Science Applications and Engineering of 3 4 Fluorophenyl 3 Methoxypropiophenone and Its Derivatives

Incorporation into Polymer Systems

The integration of specific molecular moieties into polymer chains is a fundamental strategy for creating materials with tailored properties. The structure of 3-(4-Fluorophenyl)-3'-methoxypropiophenone makes it a candidate for incorporation into various polymer systems, either as a monomeric precursor or as a functional additive.

Precursor for Specialty Polymers

Aromatic ketones are valuable precursors for high-performance polymers such as aromatic polyketones. google.comrsc.orgresearchgate.net These polymers are noted for their thermal stability and mechanical strength. researchgate.net The synthesis of such polymers can be achieved through methods like Friedel–Crafts polycondensation, where the ketone-containing molecule reacts with other aromatic compounds. google.comrsc.org

The incorporation of fluorine into polymers is a well-established method for enhancing material properties. Fluorinated polymers often exhibit:

Chemical Resistance : The fluorine atoms create a protective sheath around the polymer chain, making it resistant to chemical attack. nih.gov

Low Dielectric Constant : The low polarizability of the C-F bond results in materials with low dielectric constants, which are highly sought after for microelectronics applications. researchgate.net

Enhanced Solubility : The introduction of bulky, fluorinated groups, such as the trifluoromethyl (-CF3) group, can disrupt chain packing, leading to improved solubility in organic solvents without compromising thermal stability. researchgate.net

Optical Transparency : Fluorination can reduce intermolecular charge transfer, leading to polymers with high optical transparency and lower cutoff wavelengths. rsc.orgmdpi.com

By using this compound or its derivatives as monomers, it is possible to synthesize specialty polyketones that combine the inherent properties of the aromatic ketone structure with the advantages conferred by fluorination.

Table 1: General Properties of Fluorinated vs. Non-Fluorinated High-Performance Polymers This table presents generalized data based on typical findings in polymer science to illustrate the impact of fluorination.

Tailoring Polymer Properties through Propiophenone (B1677668) Moiety Integration

The specific structure of a monomer has a profound impact on the final properties of the resulting polymer, including its mechanical, thermal, and bulk characteristics. nih.govmdpi.comwiley-vch.de Integrating a moiety like this compound into a polymer backbone would introduce several structural features that can be used to tailor material properties.

The presence of bulky aromatic groups (fluorophenyl and methoxyphenyl) would likely disrupt the efficient packing of polymer chains. wiley-vch.de This can lead to:

Increased Amorphous Content : Hindering crystallization can result in more amorphous polymers, which are often characterized by higher transparency.

Lowered Glass Transition Temperature (Tg) : The flexible propyl linkage within the propiophenone structure could increase the free volume and segmental motion of the polymer chains, potentially lowering the Tg compared to a more rigid monomer.

Modified Mechanical Properties : The rigidity of the polymer chain is a key determinant of its mechanical strength. iosrjournals.org While the aromatic rings add stiffness, the flexible linker could enhance properties like impact resistance. iosrjournals.org

Furthermore, the polarity introduced by the carbonyl and methoxy (B1213986) groups, along with the fluorophenyl group, would influence intermolecular interactions, affecting solubility and adhesion properties. nih.gov

Optoelectronic Applications

The electronic characteristics of this compound, arising from its substituted aromatic rings, suggest its derivatives could be explored for optoelectronic applications.

Exploration in Organic Photovoltaics (e.g., Solar Cells)

Organic photovoltaic (OPV) devices rely on materials with specific electronic properties, typically a combination of an electron donor and an electron acceptor. bas.bg The performance of these devices is highly dependent on the molecular structure of the active layer components, which dictates their light absorption, energy levels (HOMO/LUMO), and charge mobility. mdpi.com

While this specific propiophenone is not a conventional OPV material, its structure contains elements relevant to the design of organic electronic materials. The methoxy group (-OCH3) is a well-known electron-donating group, while the fluorine atom is electron-withdrawing. This push-pull electronic character is a common design motif in molecules used for organic electronics. mdpi.com Fluorination is a widely used strategy in OPV materials to tune the HOMO and LUMO energy levels, which can lead to higher open-circuit voltages (Voc) in solar cells. mdpi.com Derivatives of this compound, for instance, by creating more extended conjugated systems, could be investigated as components in the active layer of organic solar cells.

Luminescent Material Development

Molecules with extended π-conjugated systems containing electron-donating and electron-withdrawing groups often exhibit fluorescent properties. nih.gov Chalcones, which are α,β-unsaturated ketones and are structurally related to propiophenones, are a class of compounds known for their luminescence. nih.govmdpi.commdpi.com Research has shown that chalcones featuring push-pull electronic effects can exhibit strong emission and large Stokes shifts, making them suitable for applications like cellular imaging. nih.gov

The this compound structure is a saturated ketone. However, it can be readily converted into its corresponding chalcone (B49325) derivative, 1-(3-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, through a condensation reaction. This derivative would possess the conjugated system typical of fluorescent chalcones. Studies on similar chalcone structures have demonstrated that they can be highly emissive, with their fluorescence properties being sensitive to solvent polarity and environmental viscosity. mdpi.commdpi.com This phenomenon, known as aggregation-induced emission (AIE), occurs when molecular motion is restricted, leading to enhanced fluorescence intensity. mdpi.com Such properties are valuable for developing fluorescent probes and luminescent materials.

Table 2: Photophysical Properties of Representative Push-Pull Chalcone Dyes This table includes data for analogous compounds to illustrate the potential luminescent properties of chalcone derivatives.

Development of Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function in response to an external stimulus. llnl.govrug.nl The unique combination of chemical groups in this compound makes it a versatile building block for such materials. llnl.gov

The reactive ketone group can be used for further chemical modifications, allowing the molecule to be grafted onto surfaces or integrated into larger supramolecular assemblies. The fluorophenyl group imparts hydrophobicity and can be used to create functional surfaces with low surface energy, similar to other fluorinated polymers. nih.govresearchgate.net The methoxy-substituted ring can also participate in specific electronic or host-guest interactions. This versatility allows for the potential development of a wide array of functional materials, including specialized coatings, sensor components, or building blocks for metal-organic or covalent-organic frameworks.

Design of Smart Materials with Tunable Properties

The development of smart materials—materials that respond to external stimuli—relies on molecules with tunable electronic and photophysical properties. Chalcone derivatives are exemplary candidates for such applications due to their inherent donor-π-acceptor structure, which can be readily modified to control their behavior. nih.gov

The core structure of compounds like this compound features electron-donating (methoxy) and electron-withdrawing (fluorophenyl) groups. This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism underlying many of their useful optical properties. researchgate.net By strategically altering the substituents on the aromatic rings, researchers can fine-tune the fluorescence emission color and other photophysical characteristics. researchgate.netnih.gov For instance, studies on various chalcone derivatives have demonstrated the ability to achieve a wide spectrum of emission colors from blue to yellow by varying functional groups, leading to applications as fluorescent probes and in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org

Below is a data table illustrating the tunable photophysical properties of example donor-acceptor structured chalcones, which demonstrates the principles applicable to derivatives of this compound.

| Compound Derivative Example | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent |

| 4-dimethylamino substituted chalcone (3a) | 431 | 553 | 122 | DMSO |

| 4-dimethylamino substituted chalcone (3b) | 425 | 564 | 139 | DMSO |

| 4-dimethylamino substituted chalcone (3f) | 412 | 512 | 100 | DMSO |

This interactive table is based on data for representative chalcone derivatives studied for their fluorescent properties and illustrates the concept of property tuning. nih.gov

Applications in Chemical Sensors (e.g., as a component in sensor design)

The same electronic properties that make chalcone derivatives suitable for smart materials also make them excellent candidates for the active components in chemical sensors. rsc.org Chalcones are recognized as a promising class of molecules for designing new chemosensors for detecting analytes like metal ions and anions, owing to their cost-effectiveness, high sensitivity, and the ease with which their structure can be modified. researchgate.netrsc.org

The sensing mechanism often relies on the interaction between the analyte and the chalcone molecule, which perturbs the intramolecular charge transfer process. This interaction leads to a detectable change in the compound's optical properties, such as a shift in absorption or emission wavelengths (a chromogenic or fluorogenic response). nih.gov For example, the coordination of a metal ion to the chalcone framework can create a more extensive conjugated system, resulting in observable red or blue shifts in its spectrum. nih.gov

Derivatives of this compound could be engineered into selective and sensitive sensors. The methoxy and carbonyl groups can act as binding sites for specific ions, while the fluorophenyl group can modulate the electronic properties and sensitivity of the sensor. The design of such sensors involves creating a "lock and key" type interaction where the chalcone derivative's structure provides a specific recognition site for the target analyte. critex.fr Upon binding, the resulting optical signal provides a real-time, often visual, indication of the analyte's presence. nih.gov This approach has been successfully used to develop chalcone-based sensors for a variety of environmentally and biologically important ions. nih.govrsc.org

Industrial Catalysis and Process Development

The synthesis of the closely related chalcone, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is typically achieved via the Claisen-Schmidt condensation of 4-fluorobenzaldehyde (B137897) and 1-(4-methoxyphenyl)ethanone under basic conditions (e.g., using potassium hydroxide). nih.govnih.gov Research in this area has demonstrated that process optimization can lead to significant improvements. For example, the use of sonochemical methods (ultrasound irradiation) has been shown to dramatically reduce reaction times and increase energy efficiency compared to conventional stirring methods.

A comparative study on the synthesis of a similar chalcone highlights the advantages of process development:

| Synthesis Method | Reaction Time | Energy Savings (Approx.) | Key Outcome |

| Conventional Stirring | 4 hours | - | Complete conversion achieved. |

| Sonochemical (Ultrasonic) | 10 minutes | 90% | 63% increase in crystallinity. nih.gov |

This interactive table showcases the impact of process development on the synthesis of a structurally similar chalcone, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. nih.gov

For the synthesis of the propiophenone core itself, various catalytic methods are employed. The synthesis of 3'-methoxypropiophenone (B1296965) often involves Friedel-Crafts acylation or Grignard reactions, utilizing catalysts such as aluminum chloride. chemicalbook.comgoogle.com Green chemistry approaches are increasingly being explored to develop more sustainable catalytic systems that reduce waste and avoid harsh reagents. google.com The development of efficient, recyclable, and environmentally benign catalysts is a key goal in the industrial production of these valuable chemical intermediates. mdpi.comsemanticscholar.org

Concluding Perspectives and Future Research Trajectories for 3 4 Fluorophenyl 3 Methoxypropiophenone

Interdisciplinary Research Opportunities

The structural motifs present in 3-(4-Fluorophenyl)-3'-methoxypropiophenone—a fluorinated phenyl ring and a methoxylated phenyl ring connected by a propiophenone (B1677668) backbone—suggest a rich potential for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. nih.govmdpi.commdpi.com This makes this compound a candidate for screening in various biological assays to identify potential therapeutic applications. Collaboration between synthetic chemists and pharmacologists would be crucial to explore its potential as a novel drug lead.

Chemical Biology: The development of photoaffinity probes or other chemical tools based on the this compound scaffold could be a fruitful area of investigation. Such tools could be used to identify and study the interactions of this compound with biological targets.

Computational Chemistry: In the absence of experimental data, computational modeling and simulation can provide initial insights into the compound's properties. Quantum mechanical calculations could predict its electronic structure, reactivity, and potential interactions with biological macromolecules, guiding future experimental work.

Methodological Advancements in Chemical Synthesis and Characterization

The synthesis of this compound, while not explicitly described in the literature, can be envisioned through established synthetic methodologies for propiophenone derivatives. For instance, a Friedel-Crafts acylation or a Grignard reaction involving precursors like 3-methoxybenzoyl chloride and a suitable 4-fluorophenyl-containing synthon could be explored.

Advancements in catalytic cross-coupling reactions and flow chemistry could offer more efficient, sustainable, and scalable synthetic routes. The development of a robust synthetic protocol for this and related compounds would be a valuable contribution to synthetic organic chemistry.

Furthermore, advanced characterization techniques, such as single-crystal X-ray diffraction, could provide precise information about its three-dimensional structure, which is critical for understanding its properties and for rational drug design.

Potential for Rational Design of Next-Generation Chemical Tools

Assuming that initial studies reveal interesting biological or material properties for this compound, it could serve as a scaffold for the rational design of next-generation chemical tools and therapeutic agents.

Structure-activity relationship (SAR) studies could be conducted by systematically modifying the substitution patterns on both aromatic rings. For example, altering the position of the fluorine and methoxy (B1213986) groups or introducing other functional groups could lead to compounds with optimized properties. This rational design approach, guided by computational modeling, could accelerate the discovery of new molecules with enhanced activity, selectivity, and safety profiles. chemicalbook.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。